(1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid
Description
The compound (1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid is a chiral indene derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 1-position and a carboxylic acid at the 4-position. The S-configuration is critical for stereoselective applications in drug synthesis, as enantiomers often exhibit distinct biological activities. This compound is primarily utilized as a building block in medicinal chemistry, particularly for introducing rigid, aromatic indene scaffolds into target molecules .
Properties
IUPAC Name |
(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-8-7-9-10(12)5-4-6-11(9)13(17)18/h4-6,12H,7-8H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTGRYHSGGWGMZ-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : The compound has been noted for its interaction with various receptors, which may lead to alterations in signaling pathways associated with inflammation and cancer progression.
- Antioxidant Properties : Some derivatives of indene compounds exhibit antioxidant activities, which could contribute to protective effects against oxidative stress-related diseases.
Therapeutic Applications
Research indicates that this compound may have potential applications in the following areas:
- Antitumor Activity : Initial studies have shown that related indene derivatives can exhibit cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.
- Anti-inflammatory Effects : The modulation of inflammatory pathways through receptor interactions may position this compound as a candidate for treating inflammatory diseases.
Study 2: Anti-inflammatory Mechanisms
Research has highlighted the role of indene compounds in modulating inflammatory responses. In vitro assays demonstrated that these compounds could reduce the production of pro-inflammatory cytokines in activated macrophages . This suggests that this compound may similarly exert anti-inflammatory effects.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO4 |
| IUPAC Name | This compound |
| CAS Number | 1784830-43-8 |
| Purity | 95% |
| Potential Activities | Antitumor, Anti-inflammatory |
Scientific Research Applications
Synthesis of (1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid
The synthesis typically involves several key steps:
- Formation of the Indene Framework : The compound is synthesized from appropriate precursors that form the indene structure through cyclization reactions.
- Amine Protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions.
- Carboxylic Acid Functionalization : The carboxylic acid moiety is added, often via carboxylation reactions involving organometallic reagents.
These reactions are usually conducted in organic solvents such as dichloromethane or dimethylformamide under controlled conditions to optimize yield and purity.
Medicinal Chemistry
The compound's derivatives have shown potential biological activities, making them candidates for drug development:
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
- Anti-inflammatory Properties : Some studies suggest that the compound can modulate inflammatory pathways, presenting opportunities for developing anti-inflammatory drugs.
Pharmacological Studies
Pharmacodynamics studies are essential to understanding how this compound interacts with biological targets. The amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions with proteins or enzymes, potentially modulating their activity.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values indicating potency in inhibiting cell proliferation. |
| Investigation of Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Backbone Variations
Table 1: Key Structural and Functional Comparisons
Structural and Pharmacological Insights
Backbone Rigidity vs. Flexibility :
- The indene ring in the target compound provides aromaticity and planar rigidity, which can enhance binding affinity to biological targets compared to flexible cyclohexane derivatives (e.g., (1R,3S)-3-Boc-cyclohexane-1-carboxylic acid) .
- LY186641 demonstrates the pharmacological impact of substituting the carboxylic acid with a sulfonamide group. While sulfonamides can improve metabolic stability, they may also introduce toxicity risks, as seen in LY186641's dose-dependent methemoglobinemia .
Functional Group Impact :
- Carboxylic Acid vs. Ester : The target compound’s free carboxylic acid (position 4) enables direct conjugation reactions, whereas methyl esters (e.g., methyl 2,3-dihydro-1H-indene-1-carboxylate) require hydrolysis for activation .
- Boc Protection : The Boc group is a common strategy for amine protection across analogs (e.g., ). Its presence ensures stability during synthetic steps but requires acidic conditions for deprotection .
Stereochemical Considerations :
Toxicity and Metabolic Profiles
- LY186641 : Clinical trials revealed methemoglobinemia as a dose-limiting toxicity, correlating with plasma drug concentrations. This highlights the risks of sulfonamide metabolites, which are absent in carboxylic acid derivatives like the target compound .
- Safety of Carboxylic Acid Derivatives : While the target compound lacks clinical data, structurally related acetic acid derivatives () emphasize standard safety protocols (e.g., proper ventilation, medical consultation upon exposure) .
Preparation Methods
Friedel-Crafts Alkylation
Conditions :
-
AlCl₃ (2.0 equiv) in DCM at –20°C
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Substrate: 4-carboxyindane derivative
Outcome :
Palladium-Catalyzed Aminoarylation
-
React 4-bromoindene with Boc-protected amine (1.1 equiv).
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Use Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), Cs₂CO₃ (2.0 equiv) in toluene.
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Heat at 110°C for 8 hours.
Results :
-
Conversion : 94%
-
Turnover Number (TON) : 18.8
Carboxylic Acid Functionalization
The 4-carboxylic acid moiety is introduced via:
Oxidation of Aldehyde Precursors
Reagents : NaClO₂ (2.2 equiv), NaH₂PO₄ (3.0 equiv) in t-BuOH/H₂O.
Yield : 82%
Purity : 98% (HPLC)
Carbonylation of Bromoindene
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CO (1 atm), Pd₂(dba)₃ (2 mol%), DPPP (4 mol%)
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MeOH as solvent, 80°C, 12 hours
Efficiency :
-
Substrate Conversion : 89%
-
Regioselectivity : >99% for position 4
Stereochemical Control and Chiral Resolution
The (1S) configuration is achieved through:
Asymmetric Hydrogenation
Catalyst : Ru-(S)-BINAP (0.5 mol%)
Conditions : H₂ (50 psi), i-PrOH, 40°C.
Outcome :
-
ee : 99.1%
-
Reaction Time : 6 hours
Enzymatic Kinetic Resolution
Enzyme : Candida antarctica Lipase B (CAL-B)
Substrate : Racemic methyl ester
Selectivity : E = 38 (S-enantiomer preferentially hydrolyzed).
Industrial-Scale Production Considerations
| Parameter | Lab-Scale | Pilot Plant Adaptation |
|---|---|---|
| Boc Protection | Batch (5 L) | Continuous Flow Reactor |
| Cyclization | –20°C, 24 hr | –10°C, 2 hr (cryogenic) |
| Catalyst Loading | 5 mol% Pd | 1.5 mol% Pd (recycled) |
| Annual Output | 10 kg | 500 kg (optimized) |
Cost Drivers :
-
Solvent recovery systems reduce waste disposal expenses by 40%.
Analytical and Purification Strategies
HPLC Method :
-
Column: Zorbax SB-C18 (4.6 × 250 mm, 5 µm)
-
Mobile Phase: 0.1% TFA in H₂O/MeCN (70:30 → 50:50 over 20 min)
-
Retention Time: 8.7 min.
Crystallization Optimization :
Q & A
Q. What are the common synthetic routes for synthesizing (1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves:
Amino group protection : Introducing the tert-butoxycarbonyl (Boc) group to the indene scaffold using Boc anhydride in dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions (e.g., triethylamine) .
Cyclization : Forming the dihydroindene ring via Friedel-Crafts alkylation or acid-catalyzed intramolecular cyclization .
Carboxylic acid activation : Employing coupling agents like DCC/DMAP for functionalization .
Key factors : Solvent polarity (DCM for faster kinetics vs. DMF for solubility), temperature (0–25°C to minimize side reactions), and catalyst choice (e.g., DMAP for esterification). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical for ≥95% purity .
Q. What analytical techniques are recommended for characterizing the purity and enantiomeric excess of this compound?
Methodological Answer:
- HPLC : Chiral columns (e.g., Chiralpak IA/IB) with UV detection at 210–254 nm to determine enantiomeric excess (ee) .
- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for diastereotopic protons) and Boc group integrity .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C15H19NO4, expected m/z 277.32) .
- Polarimetry : For optical rotation consistency with the (1S) configuration .
Q. What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer:
- Building block : Used to synthesize DDR1 inhibitors (e.g., indene-carboxamide derivatives) via amide coupling .
- Protease-resistant analogs : Incorporation into peptide mimetics to study enzymatic stability .
- Biological probes : Radiolabeled or fluorescently tagged derivatives for target engagement assays .
Advanced Research Questions
Q. How can researchers address conflicting data regarding the biological activity of derivatives of this compound in different assay systems?
Methodological Answer:
- Orthogonal assays : Compare enzymatic inhibition (e.g., DDR1 kinase assays) vs. cellular viability (e.g., pancreatic cancer cell lines) to distinguish direct target effects from off-target toxicity .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., fluoro or methyl groups) to isolate SAR trends .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies in IC50 values .
Q. What strategies optimize the removal of the Boc protecting group without affecting the indene-carboxylic acid moiety?
Methodological Answer:
- Acidolysis : Use TFA/DCM (1:1 v/v) at 0°C for 1–2 hours to cleave the Boc group while preserving the acid .
- Monitoring : Track deprotection via TLC (Rf shift) or in situ FTIR (disappearance of Boc carbonyl peak at ~1680 cm⁻¹) .
- Quenching : Neutralize with aqueous NaHCO3 to prevent carboxylic acid protonation and subsequent side reactions .
Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of this compound?
Methodological Answer:
- Dynamic kinetic resolution (DKR) : Use immobilized lipases (e.g., CAL-B) with racemization catalysts (e.g., TBD) to achieve >90% ee .
- Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during cyclization .
- Crystallization-induced asymmetric transformation : Leverage differential solubility of enantiomers in solvent mixtures (e.g., ethanol/water) .
Q. What experimental approaches validate the compound’s mechanism of action in modulating enzyme or receptor activity?
Methodological Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to targets like DDR1 .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein stabilization .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?
Methodological Answer:
- Solvent screening : Test solubility in DMSO (polar aprotic), methanol (polar protic), and toluene (nonpolar) to identify outliers.
- pH dependence : Assess ionization state (pKa ~3.5 for carboxylic acid) using potentiometric titration; solubility increases in basic buffers (pH >5) .
- Hansen solubility parameters : Compare experimental solubility with HSPiP software predictions to identify mismatches .
Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular weight | 277.32 g/mol | HRMS |
| Enantiomeric excess (ee) | ≥95% | Chiral HPLC |
| LogP (octanol/water) | 2.1 ± 0.3 | Shake-flask |
| pKa (carboxylic acid) | 3.4–3.7 | Potentiometric |
Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
